

# (S)-1-methylpiperidin-3-ol chemical properties

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## Compound of Interest

Compound Name: (S)-1-methylpiperidin-3-ol

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## An In-depth Technical Guide to the Chemical Properties of (S)-1-methylpiperidin-3-ol

This guide provides an in-depth exploration of **(S)-1-methylpiperidin-3-ol**, a chiral synthetic building block of significant interest to researchers and professionals in drug development. We will move beyond a simple recitation of facts to delve into the causality behind its chemical behavior, spectroscopic characteristics, and handling protocols, offering field-proven insights for its practical application.

## Introduction: A Key Chiral Synthon

**(S)-1-methylpiperidin-3-ol** (CAS No: 62367-59-3) is a chiral organic compound featuring a piperidine ring substituted with a methyl group at the nitrogen atom (position 1) and a hydroxyl group at the chiral center (position 3).<sup>[1]</sup> Its structure combines a tertiary amine with a secondary alcohol, making it a versatile intermediate in organic synthesis. The "(S)" designation specifies the stereochemistry at the C-3 position, a critical feature that profoundly influences its interaction with biological systems and its utility in the synthesis of enantiomerically pure pharmaceuticals.<sup>[1]</sup>

The piperidine moiety is a common scaffold in medicinal chemistry, and the introduction of a chiral hydroxyl group provides a crucial handle for building molecular complexity and achieving target-specific biological activity.

## Core Physicochemical Properties

The fundamental physical and chemical properties of a compound dictate its behavior in experimental settings, from reaction solvent selection to purification methods. The properties of

**(S)-1-methylpiperidin-3-ol** are summarized below.

Property	Value	Source(s)
IUPAC Name	(3S)-1-methylpiperidin-3-ol	PubChem[2]
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	PubChem[2]
Molecular Weight	115.17 g/mol	PubChem[2]
Appearance	Colorless to pale yellow liquid or solid	CymitQuimica[1]
Boiling Point	78-80 °C (at 15 Torr)	LookChem[3]
Density	~1.00 g/mL	stenutz.com[4], LookChem[3]
Solubility	Soluble in water and various organic solvents	CymitQuimica[1]
InChIKey	UKANCZCEGQDKGF-LURJTMIESA-N	PubChem[2]

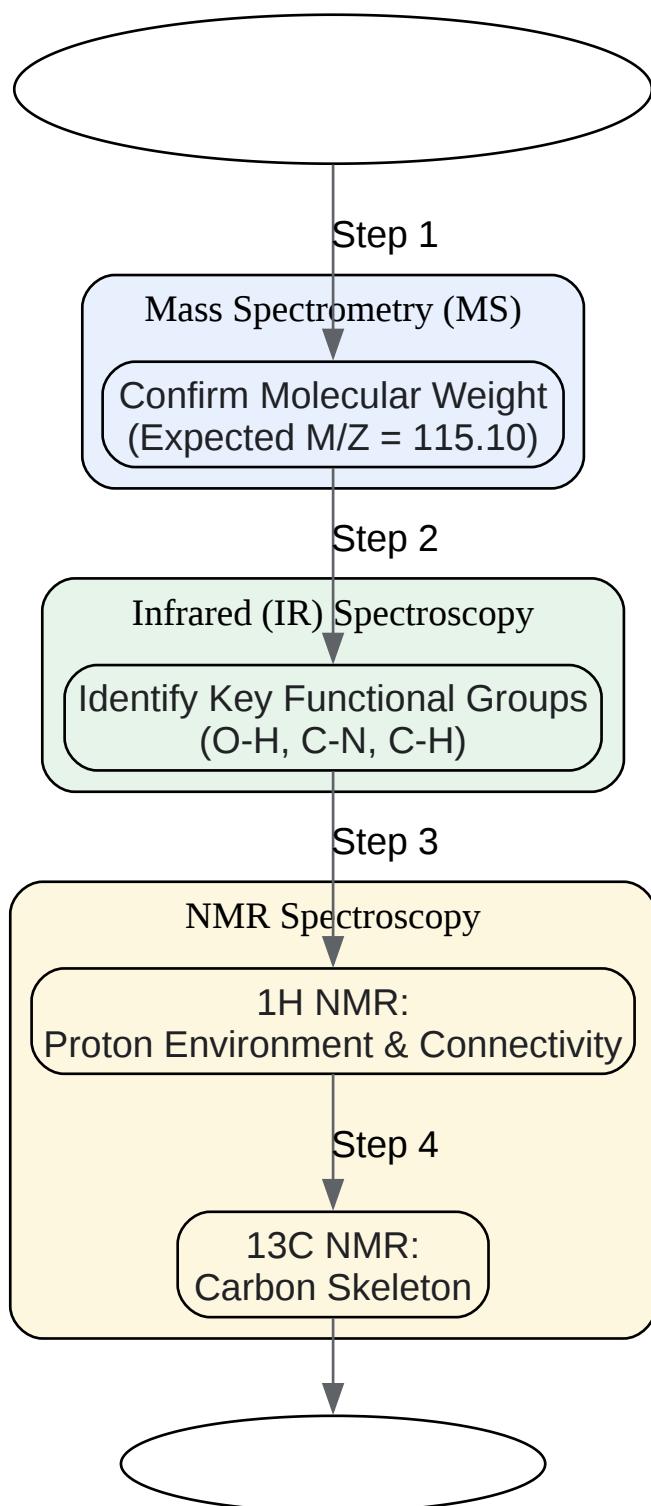
The compound's solubility in both aqueous and organic media is a direct result of its dual functionality: the hydroxyl group can engage in hydrogen bonding with polar solvents like water, while the piperidine ring and methyl group provide nonpolar character, allowing for dissolution in organic solvents.[1]

## Spectroscopic Signature and Structural Elucidation

Confirming the identity and purity of **(S)-1-methylpiperidin-3-ol** is paramount. A multi-spectroscopic approach provides a self-validating system for structural verification.

## Logical Workflow for Structural Analysis

The following workflow illustrates a standard, logical approach to confirming the structure of a synthesized or purchased batch of the target compound.

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Caption: Logical workflow for the spectroscopic verification of **(S)-1-methylpiperidin-3-ol**.

## Expected Spectroscopic Data

Technique	Feature	Expected Observation & Rationale
Mass Spec (EI)	Molecular Ion ( $M^+$ )	$m/z \approx 115.10$ , corresponding to the monoisotopic mass $[C_6H_{13}NO]^+.$ <a href="#">[2]</a>
Key Fragments		Fragments corresponding to the loss of $\cdot OH$ , $\cdot CH_3$ , or cleavage of the piperidine ring are expected.
IR Spectroscopy	O-H Stretch	Broad peak at $\sim 3300-3500\text{ cm}^{-1}$ , characteristic of an alcohol's hydrogen-bonded hydroxyl group.
C-H Stretch		Peaks at $\sim 2850-3000\text{ cm}^{-1}$ for aliphatic C-H bonds.
C-N Stretch		Peak(s) around $1050-1250\text{ cm}^{-1}$ .
$^1H$ NMR	-OH	A broad singlet, chemical shift is concentration and solvent dependent.
-CH(OH)		A multiplet around 3.5-4.0 ppm. Its proximity to the electron-withdrawing oxygen deshields this proton.
-N-CH <sub>3</sub>		A singlet around 2.2-2.4 ppm.
Piperidine Ring -CH <sub>2</sub> -		A series of complex multiplets between $\sim 1.5-3.0$ ppm, resulting from diastereotopic protons and complex spin-spin coupling.
$^{13}C$ NMR	-CH(OH)	Signal at $\sim 65-75$ ppm, deshielded by the attached

oxygen.

Piperidine Ring Carbons      Signals between ~20-60 ppm.

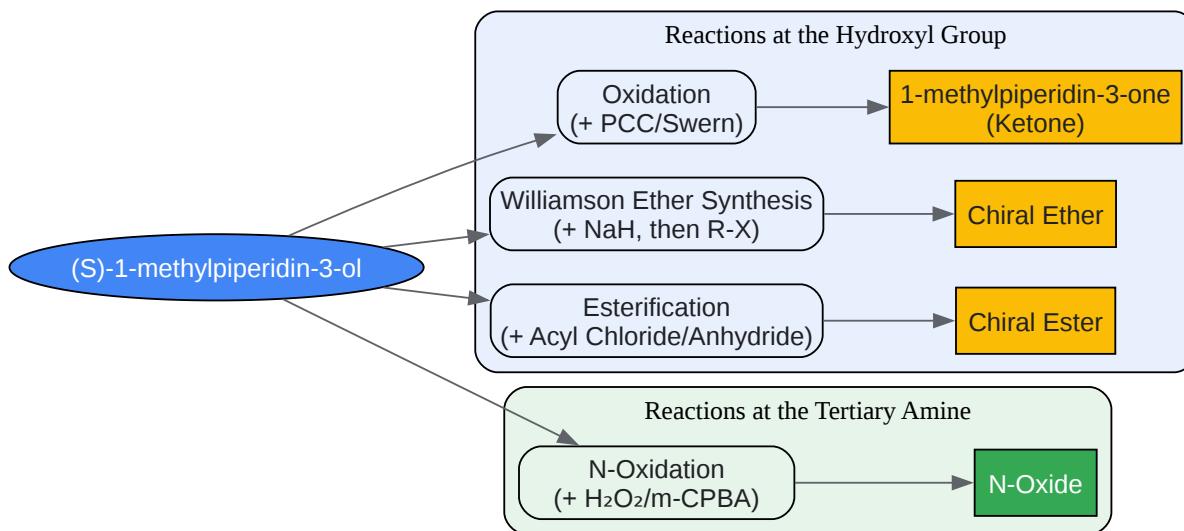
-N-CH<sub>3</sub>      Signal around 40-45 ppm.

Note: Specific chemical shifts can vary based on the solvent and instrument used. Data for the racemic mixture is available on public databases and serves as an excellent reference.[5][6]

## Chemical Reactivity and Synthetic Utility

The synthetic value of **(S)-1-methylpiperidin-3-ol** stems from the distinct reactivity of its two functional groups.

## Key Reaction Pathways



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Caption: Key reaction pathways for **(S)-1-methylpiperidin-3-ol** based on its functional groups.

- Reactions of the Hydroxyl Group: The secondary alcohol is a versatile nucleophile.[\[1\]](#)
  - Esterification: It readily reacts with acyl chlorides or anhydrides in the presence of a base to form chiral esters.
  - Etherification: Deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) yields chiral ethers.
  - Oxidation: Reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions will convert the secondary alcohol to the corresponding ketone, 1-methylpiperidin-3-one.
- Reactions of the Tertiary Amine: The nitrogen atom's lone pair of electrons makes it basic and nucleophilic.
  - Salt Formation: It reacts with acids to form piperidinium salts, which can be useful for purification or modifying solubility.
  - N-Oxidation: Treatment with oxidizing agents like hydrogen peroxide or m-CPBA yields the corresponding N-oxide.

Its role as a key intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients, is documented in various patents.[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)

## Experimental Protocols: Best Practices

### Protocol 1: Determination of Enantiomeric Purity via Chiral HPLC

**Causality:** Verifying the enantiomeric excess (e.e.) is critical, as the opposite enantiomer may have different or undesirable biological activity. Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by passing them through a column containing a chiral stationary phase (CSP), leading to different retention times.

#### Methodology:

- Sample Preparation: Prepare a stock solution of **(S)-1-methylpiperidin-3-ol** at ~1 mg/mL in the mobile phase.

- Instrumentation:
  - Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent). The choice of column is crucial and often requires screening.
  - Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (~0.1%) to improve peak shape for basic compounds.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detector at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.
- Analysis:
  - Inject a small volume (e.g., 10 µL) of the sample.
  - Inject a sample of the racemic 1-methylpiperidin-3-ol to identify the retention times of both the (S) and (R) enantiomers.
  - Integrate the peak areas for the (S) and (R) enantiomers in the sample chromatogram.
- Calculation:
  - Enantiomeric Excess (% e.e.) =  $[ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] \times 100$

## Protocol 2: Safe Handling and Storage

Trustworthiness: A protocol is trustworthy only if it ensures user safety. This protocol is based on established safety data sheets (SDS) for this compound and its analogs.[\[7\]](#)[\[9\]](#)[\[10\]](#)

### Hazard Identification:

- Causes skin and eye irritation/damage.[\[5\]](#)
- May cause respiratory irritation.[\[5\]](#)
- Incompatible with strong acids and strong oxidizing agents.[\[9\]](#)

### Handling Procedure:

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[7][9][11] Ensure safety showers and eyewash stations are accessible.[7][9]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including:
  - Chemical-resistant gloves (e.g., nitrile).
  - Safety glasses or goggles.
  - A lab coat.[9]
- Dispensing: When transferring the liquid, avoid splashes. If the material is solid, avoid creating dust.
- Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.
- Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.

### Storage:

- Store in a tightly closed container.[9][11]
- Keep in a cool, dry, and well-ventilated place away from heat or ignition sources.[9][10][11]
- Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

## Conclusion

**(S)-1-methylpiperidin-3-ol** is more than just a chemical with a defined structure; it is a versatile tool for the creation of complex, stereochemically defined molecules. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and chemical reactivity is essential for its effective and safe use in a research and development setting. By employing the logical workflows and validated protocols described herein, scientists can

confidently utilize this important chiral building block to advance the frontiers of medicinal chemistry.

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